molecular formula C13H19ClN2O4 B15243191 (R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride

(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride

Cat. No.: B15243191
M. Wt: 302.75 g/mol
InChI Key: FYMRJSSSMBXLHR-BTQNPOSSSA-N
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Description

(R)-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride is a chiral amino ester hydrochloride characterized by a 3-nitrophenyl substituent, a dimethylated carbon backbone, and a methyl ester group. The nitro group’s electron-withdrawing nature and the steric bulk from the dimethyl groups may influence reactivity, solubility, and metabolic stability, distinguishing it from related compounds.

Properties

Molecular Formula

C13H19ClN2O4

Molecular Weight

302.75 g/mol

IUPAC Name

methyl (3R)-3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate;hydrochloride

InChI

InChI=1S/C13H18N2O4.ClH/c1-12(2,11(16)19-4)13(3,14)9-6-5-7-10(8-9)15(17)18;/h5-8H,14H2,1-4H3;1H/t13-;/m1./s1

InChI Key

FYMRJSSSMBXLHR-BTQNPOSSSA-N

Isomeric SMILES

C[C@@](C1=CC(=CC=C1)[N+](=O)[O-])(C(C)(C)C(=O)OC)N.Cl

Canonical SMILES

CC(C)(C(=O)OC)C(C)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, methyl acetoacetate, and a chiral amine.

    Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to obtain the corresponding alcohol.

    Chiral Amine Addition: The chiral amine is added to the reaction mixture, leading to the formation of the desired chiral amine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of chiral catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
  • Evaluated for its pharmacological properties and bioactivity.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,2-dimethyl-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Barnidipine Hydrochloride Impurities

identifies impurities in barnidipine hydrochloride, including (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (Impurity 2) and (3'S,4S)-1-benzyl-3-pyrrolidinylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Impurity 5). Key comparisons include:

Property (R)-Target Compound Barnidipine Impurities (e.g., 2, 5)
Core Structure Amino ester hydrochloride Dihydropyridine dicarboxylates
Nitrophenyl Position At C3 of butanoate chain At C4 of dihydropyridine ring
Steric Features 2,2-Dimethyl group on butanoate Benzyl-pyrrolidinyl substituents
Synthetic Challenges Chiral resolution required Multi-step synthesis with risk of diastereomers
Impurity Profile Likely de-esterification products Byproducts from incomplete cyclization

The target compound lacks the dihydropyridine ring present in barnidipine impurities, reducing conjugation and altering redox properties.

Amino Ester Derivatives from Patent Literature

describes two compounds: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate and Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. Comparative analysis:

Property (R)-Target Compound Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Methyl 1-(methylamino)cyclobutanecarboxylate HCl
Amino Substituent 3-Nitrophenyl 2,2,2-Trifluoroethyl Methyl
Backbone Linear butanoate Branched 3,3-dimethylbutanoate Cyclobutane ring
Synthetic Method Likely SN2 amination (hypothesized) Nucleophilic substitution with trifluoroethylating agent Alkylation of cyclobutanecarboxylic acid
Purification Reverse-phase chromatography C18 column (acetonitrile/water) Silica gel chromatography (hexane/ethyl acetate)
Yield Not reported High yield (quantitative for cyclobutane derivative) 100% yield reported

Its linear backbone contrasts with the cyclobutane ring, which may enhance rigidity and bioavailability in the latter .

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely involves enantioselective amination, contrasting with the dihydropyridine cyclization in barnidipine impurities and the alkylation strategies in .
  • Analytical Characterization : Similar to , HPLC and LCMS are critical for purity assessment. The nitro group’s UV activity aids detection, while chiral columns resolve the R-configuration.

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